

In vitro and in vivo effects of Lysergic acid morpholide

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Compound of Interest

Compound Name: *Lysergic acid morpholide*

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An In-Depth Technical Guide to the In Vitro and In Vivo Effects of **Lysergic Acid Morpholide** (LSM-775)

Introduction: Re-evaluating a Classic Lysergamide

Lysergic acid morpholide (LSM-775), a structural analog of lysergic acid diethylamide (LSD), represents a fascinating case study in psychedelic pharmacology. First synthesized in the 1950s, it has recently re-emerged as a new psychoactive substance (NPS), prompting a modern re-examination of its effects.^{[1][2][3][4][5][6]} Historically, reports on its psychoactive properties in humans have been inconsistent, with some suggesting LSD-like effects at higher doses and others noting only weak or threshold responses.^{[1][4][6]} This guide provides a detailed technical overview of the contemporary scientific understanding of LSM-775, synthesizing data from in vitro receptor profiling and in vivo behavioral assays to elucidate the complex pharmacology of this compound for researchers and drug development professionals.

Part 1: In Vitro Pharmacological Profile

The foundational step in characterizing any psychoactive compound is to determine its molecular targets and how it interacts with them. Through a series of in vitro assays, a clear picture of LSM-775's receptor pharmacology has been established, revealing a profile distinct from that of LSD.

Receptor Binding Affinity: A Tale of Two Targets

Competitive radioligand binding assays are employed to quantify the affinity of a test compound for a specific receptor, expressed as the inhibition constant (K_i). A lower K_i value indicates a higher binding affinity. For LSM-775, these assays reveal a notable characteristic: it possesses nearly equivalent high affinity for both human serotonin 1A (5-HT_{1a}) and 2A (5-HT_{2a}) receptors. [1] This dual-target profile is a critical differentiator from many other classic psychedelics and is central to understanding its unique *in vivo* effects.

Table 1: Receptor Binding Affinities (K_i) of LSM-775

Receptor Target	Radioactive Ligand	K_i (nM) (mean \pm SEM)
Human 5-HT _{1a}	[³ H]8-OH-DPAT	31.0 \pm 7.4
Human 5-HT _{2a}	[³ H]ketanserin	29.5 \pm 4.1

Data sourced from Brandt et al. (2018).[1]

Functional Activity: Potent Agonism at Key Serotonin Receptors

Beyond simple binding, functional assays determine the cellular response elicited by the compound. These experiments measure downstream signaling events, such as cyclic AMP (cAMP) inhibition or calcium (Ca^{2+}) mobilization, to classify the compound as an agonist (activator), antagonist (blocker), or partial agonist.

Functional studies demonstrate that LSM-775 acts as a full agonist at the human 5-HT_{1a} receptor, potently inhibiting cAMP accumulation.[1] At the 5-HT₂ receptor subtypes, it behaves as a partial agonist, stimulating Gq-mediated Ca^{2+} mobilization.[1] Notably, its potency is highest at the 5-HT_{2a} receptor, the primary target for the hallucinogenic effects of classic psychedelics.[1][6] It is almost four times more potent at the human 5-HT_{2a} receptor compared to the mouse receptor, an important consideration when translating findings from animal models.[1]

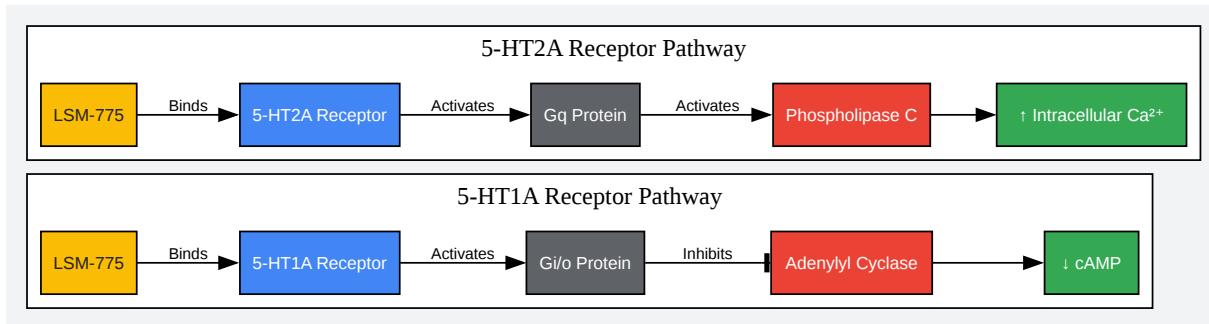
Table 2: Functional Activity of LSM-775 at Serotonin Receptors

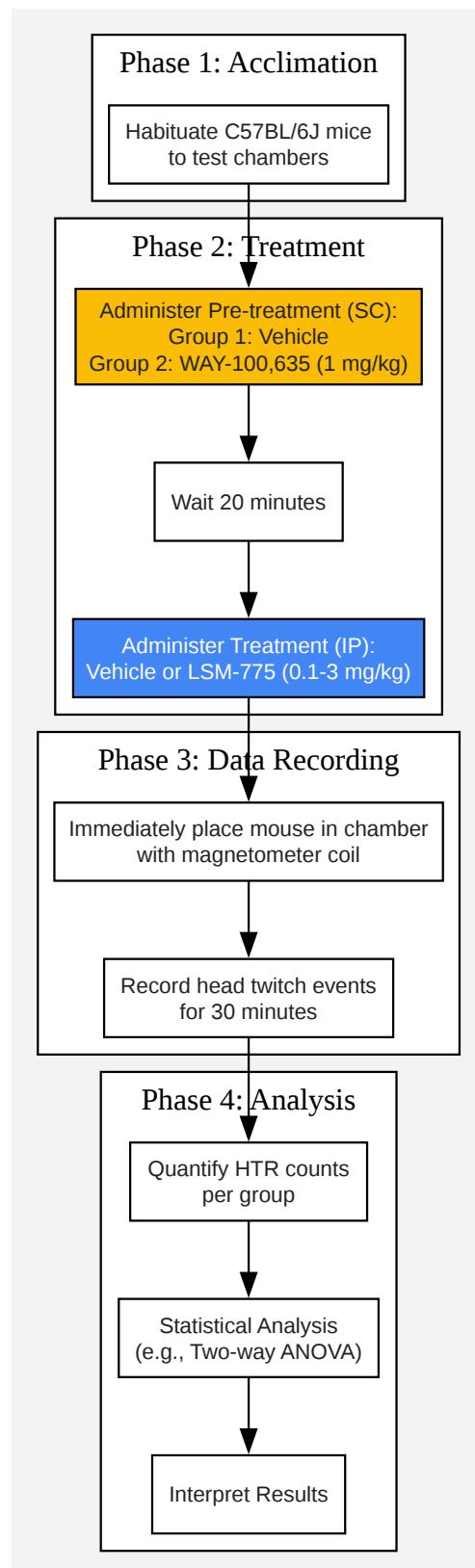
Receptor	Assay Type	Potency (EC ₅₀ , nM)	Efficacy (E _{max} % 5-HT)	Classification
Human 5-HT _{1a}	cAMP Inhibition	1.0	100%	Full Agonist
Human 5-HT _{2a}	Ca ²⁺ Mobilization	4.9	89%	Partial Agonist
Human 5-HT _{2e}	Ca ²⁺ Mobilization	26	77%	Partial Agonist
Human 5-HT _{2C}	Ca ²⁺ Mobilization	230	77%	Partial Agonist

Data sourced from Brandt et al. (2018).[\[1\]](#)

Primary Signaling Pathways

The functional data indicate that LSM-775 simultaneously activates two distinct major signaling cascades. Its agonism at 5-HT_{1a} receptors leads to the inhibition of adenylyl cyclase via G_{i/o} proteins, reducing intracellular cAMP levels. Concurrently, its activity at 5-HT_{2a} receptors activates the G_q protein pathway, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.



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